1-(Mesitylsulfonyl)piperidine-2-carboxylic acid 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 380222-32-2
VCID: VC4794217
InChI: InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-7-5-4-6-13(16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18)
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2C(=O)O)C
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4

1-(Mesitylsulfonyl)piperidine-2-carboxylic acid

CAS No.: 380222-32-2

Cat. No.: VC4794217

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

1-(Mesitylsulfonyl)piperidine-2-carboxylic acid - 380222-32-2

Specification

CAS No. 380222-32-2
Molecular Formula C15H21NO4S
Molecular Weight 311.4
IUPAC Name 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-7-5-4-6-13(16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18)
Standard InChI Key MLBJLSZKKAXPTE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2C(=O)O)C

Introduction

Nomenclature and Structural Identification

Systematic Nomenclature

The compound is formally named 1-(methylsulfonyl)piperidine-2-carboxylic acid under IUPAC guidelines . The "methylsulfonyl" prefix denotes a sulfonic acid group (SO2-SO_2-) bonded to a methyl group (CH3-CH_3), while the "piperidine-2-carboxylic acid" backbone indicates a six-membered saturated ring with a carboxylic acid substituent at the second position. Alternative synonyms include 1-methanesulfonylpiperidine-2-carboxylic acid and N-mesyl-DL-homoproline , the latter highlighting its relationship to proline derivatives.

Structural Features

The molecule’s 2D structure (Fig. 1) consists of a piperidine ring with a sulfonyl group at the nitrogen atom and a carboxylic acid group at the adjacent carbon. The 3D conformer reveals a chair conformation for the piperidine ring, with the sulfonyl and carboxylic acid groups occupying equatorial positions to minimize steric strain . The SMILES string CS(=O)(=O)N1CCCCC1C(=O)OCS(=O)(=O)N1CCCCC1C(=O)O and InChIKey FHJBZSSPDCFJEG-UHFFFAOYSA-N provide unambiguous representations for computational modeling.

Synthesis and Manufacturing

Sulfonation Reactions

The methylsulfonyl group is typically introduced via mesylation of the piperidine nitrogen. This involves reacting piperidine-2-carboxylic acid with methanesulfonyl chloride (CH3SO2ClCH_3SO_2Cl) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond . Post-synthesis purification often involves methanol recrystallization, yielding products with >85% purity .

Physicochemical Properties

Spectroscopic Data

Although nuclear magnetic resonance (NMR) and infrared (IR) spectra are unavailable in public databases, the structure can be inferred from related compounds. The sulfonyl group typically shows strong IR absorption at 1150–1350 cm1^{-1} (S=OS=O stretching), while the carboxylic acid exhibits a broad OHO-H stretch near 3000 cm1^{-1} .

Applications in Scientific Research

Peptide Mimetics and Drug Design

As a homoproline analogue, this compound serves as a constrained scaffold in peptidomimetics. The sulfonyl group enhances metabolic stability and modulates peptide conformation, making it valuable for designing protease inhibitors or GPCR ligands . Commercial vendors such as Sigma-Aldrich offer enantiopure variants (e.g., SS-NN-Fmoc-piperidine-2-carboxylic acid ), underscoring its utility in solid-phase peptide synthesis.

Catalysis and Organic Synthesis

The sulfonamide moiety acts as a directing group in transition-metal-catalyzed C–H functionalization reactions. For instance, palladium-catalyzed arylation at the piperidine ring’s α-position could enable rapid diversification of the core structure for medicinal chemistry applications .

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